(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a fascinating organic compound featuring a complex structure of aryl and heterocyclic groups. Its configuration opens a plethora of possibilities for reactions and interactions, paving the way for diverse applications in various fields including chemistry and medicine.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in organic synthesis for creating more complex molecular architectures. Biology : Studied for its potential interactions with biological macromolecules, possibly as a ligand or an inhibitor. Medicine : Investigated for therapeutic properties, including its role in novel drug discovery and development. Industry : Used in material sciences for the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the synthesis of each component:
Preparation of the 2-chloro-4-fluorophenyl ring: : This might involve selective halogenation reactions under specific conditions such as the presence of catalysts like iron(III) chloride or using reagents like chlorofluorobenzene.
Synthesis of the 3-methoxypyrazin-2-yl group: : This can be derived from appropriate pyrazine derivatives through methylation reactions utilizing reagents such as methyl iodide in the presence of a base like sodium hydroxide.
Formation of the pyrrolidine ring: : This is often synthesized via cyclization reactions starting from di-amine precursors and ketones under acidic conditions.
Coupling of the groups: : Finally, these moieties are assembled together through nucleophilic substitution reactions under controlled temperatures and pressures.
Industrial Production Methods: For larger-scale production, the process must be optimized to ensure maximum yield and cost-effectiveness. This involves:
Employing continuous flow chemistry for the reactions.
Utilizing industrial-grade reagents.
Implementing purification steps like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are feasible, usually in the presence of reagents like lithium aluminum hydride, targeting specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place, altering the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.
Reduction: : Lithium aluminum hydride, ether, room temperature.
Substitution: : Chlorinating agents, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed:
Oxidation typically yields more oxidized versions of the compound.
Reduction reactions can lead to various hydrogenated derivatives.
Substitution can introduce a variety of functional groups depending on the reagent used.
Mechanism of Action
The compound operates by interacting with specific molecular targets within a system. This can include:
Molecular Binding: : Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: : Affecting biochemical pathways, thereby influencing various cellular processes. The exact mechanism would vary based on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-fluorophenyl)(3-(pyrrolidin-1-yl)methanone)
(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness
The presence of the 3-methoxypyrazin-2-yl group, which introduces unique electronic and steric characteristics, enhancing its reactivity and specificity in certain reactions and applications.
Enhanced potential for hydrogen bonding and van der Waals interactions due to its distinct structure.
There you have it—a detailed look at (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Fascinating stuff, right? What else are you curious about?
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(18)8-13(12)17/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTDKFYJHFNNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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